molecular formula C4H7ClO3S B12528453 3-Chloro-1,2lambda~6~-oxathiane-2,2-dione CAS No. 652143-80-1

3-Chloro-1,2lambda~6~-oxathiane-2,2-dione

Cat. No.: B12528453
CAS No.: 652143-80-1
M. Wt: 170.62 g/mol
InChI Key: FVJZGHDRRKNHRB-UHFFFAOYSA-N
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Description

3-Chloro-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound that belongs to the class of heterocyclic compounds It contains a six-membered ring with oxygen, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of sulfur dichloride (SOCl2) as the chlorinating agent, which reacts with a precursor containing the oxathiane ring structure. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted oxathiane derivatives.

Scientific Research Applications

3-Chloro-1,2lambda~6~-oxathiane-2,2-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiolanes: Similar in structure but contain two sulfur atoms instead of one sulfur and one oxygen.

    1,3-Dithianes: Contain two sulfur atoms and are used in similar synthetic applications.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing heterocycles.

Uniqueness

3-Chloro-1,2lambda~6~-oxathiane-2,2-dione is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

652143-80-1

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

3-chlorooxathiane 2,2-dioxide

InChI

InChI=1S/C4H7ClO3S/c5-4-2-1-3-8-9(4,6)7/h4H,1-3H2

InChI Key

FVJZGHDRRKNHRB-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)(=O)OC1)Cl

Origin of Product

United States

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